molecular formula C8H7F3N2O2S B13246327 2,2,2-Trifluoro-N-[2-(2-formyl-1,3-thiazol-4-yl)ethyl]acetamide

2,2,2-Trifluoro-N-[2-(2-formyl-1,3-thiazol-4-yl)ethyl]acetamide

Cat. No.: B13246327
M. Wt: 252.22 g/mol
InChI Key: ZAGBYWXWLNHNMA-UHFFFAOYSA-N
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Description

2,2,2-Trifluoro-N-[2-(2-formyl-1,3-thiazol-4-yl)ethyl]acetamide is a synthetic acetamide derivative featuring a trifluoroacetamide group linked to a 1,3-thiazole ring substituted with a formyl group at the 2-position. The formyl group offers a reactive site for further chemical modifications, while the trifluoroacetamide moiety enhances metabolic stability, a common feature in bioactive molecules .

Properties

Molecular Formula

C8H7F3N2O2S

Molecular Weight

252.22 g/mol

IUPAC Name

2,2,2-trifluoro-N-[2-(2-formyl-1,3-thiazol-4-yl)ethyl]acetamide

InChI

InChI=1S/C8H7F3N2O2S/c9-8(10,11)7(15)12-2-1-5-4-16-6(3-14)13-5/h3-4H,1-2H2,(H,12,15)

InChI Key

ZAGBYWXWLNHNMA-UHFFFAOYSA-N

Canonical SMILES

C1=C(N=C(S1)C=O)CCNC(=O)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-Trifluoro-N-[2-(2-formyl-1,3-thiazol-4-yl)ethyl]acetamide typically involves the reaction of 2-formyl-1,3-thiazole with 2,2,2-trifluoroacetamide under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, it is likely that large-scale synthesis would follow similar principles as laboratory synthesis, with optimizations for yield, purity, and cost-effectiveness. Industrial production may involve continuous flow reactors and advanced purification techniques to ensure high-quality output.

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoro-N-[2-(2-formyl-1,3-thiazol-4-yl)ethyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The formyl group can be reduced to an alcohol.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the trifluoromethyl group.

Major Products Formed

    Oxidation: 2,2,2-Trifluoro-N-[2-(2-carboxy-1,3-thiazol-4-yl)ethyl]acetamide.

    Reduction: 2,2,2-Trifluoro-N-[2-(2-hydroxymethyl-1,3-thiazol-4-yl)ethyl]acetamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2,2,2-Trifluoro-N-[2-(2-formyl-1,3-thiazol-4-yl)ethyl]acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2,2-Trifluoro-N-[2-(2-formyl-1,3-thiazol-4-yl)ethyl]acetamide is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving the modulation of enzyme activity or receptor binding. Further research is needed to elucidate the exact mechanisms and molecular targets involved .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between the target compound and related acetamide-thiazole derivatives:

Compound Substituents Molecular Features Key Differences
2,2,2-Trifluoro-N-[2-(2-formyl-1,3-thiazol-4-yl)ethyl]acetamide (Target) - 2-formyl-1,3-thiazol-4-yl
- Trifluoroacetamide
- Formyl (polar, reactive)
- Trifluoromethyl (electron-withdrawing)
Unique combination of formyl and trifluoroacetamide groups.
N-(2-fluorophenyl)-N-(4-formyl-1,3-thiazol-2-yl)acetamide - 4-formyl-1,3-thiazol-2-yl
- 2-fluorophenyl
- Fluorophenyl (lipophilic)
- Formyl (polar)
Fluorine enhances metabolic stability; formyl position differs (2 vs. 4).
2,2,2-Trifluoro-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]acetamide - 2-phenyl-1,3-thiazol-4-yl
- Trifluoroacetamide
- Phenyl (hydrophobic)
- Trifluoromethyl
Phenyl substitution reduces polarity compared to formyl.
N-[2-(2-Amino-1,3-thiazol-4-yl)ethyl]-2,2,2-trifluoroacetamide - 2-amino-1,3-thiazol-4-yl
- Trifluoroacetamide
- Amino (basic, H-bond donor)
- Trifluoromethyl
Amino group increases solubility but reduces stability vs. formyl.
Mirabegron - 2-amino-1,3-thiazol-4-yl
- Hydroxyphenethyl-substituted phenyl
- Molecular weight: 396.51 g/mol
- Beta-3 adrenergic agonist
Larger, more complex structure with proven therapeutic activity.

Key Insights :

Electronic Effects: The trifluoroacetamide group in the target compound and analogs (e.g., ) provides strong electron-withdrawing effects, enhancing resistance to enzymatic degradation. In contrast, Mirabegron’s hydroxyl-phenethyl group contributes to receptor binding . The formyl group in the target compound introduces polarity and reactivity, distinguishing it from phenyl- or amino-substituted thiazoles .

Pharmacological Potential: Mirabegron’s success as a beta-3 agonist highlights the importance of thiazole-acetamide scaffolds in drug design. The target compound’s formyl group may allow for targeted modifications to optimize receptor affinity or solubility . Fluorinated analogs (e.g., ) demonstrate improved metabolic stability, suggesting the target compound’s trifluoromethyl group could confer similar advantages.

Synthetic Accessibility: Formyl-substituted thiazoles (e.g., ) are synthetically feasible but may require protective strategies due to the aldehyde’s reactivity. Phenyl or amino substituents (e.g., ) are more straightforward to incorporate.

Trifluoroacetamide balances this by enhancing lipophilicity .

Biological Activity

Chemical Structure and Properties
2,2,2-Trifluoro-N-[2-(2-formyl-1,3-thiazol-4-yl)ethyl]acetamide is a compound with the molecular formula C8H7F3N2O2SC_8H_7F_3N_2O_2S and a molecular weight of approximately 252.22 g/mol. Its structure includes a thiazole ring, which is known for its biological activity, particularly in medicinal chemistry.

Biological Activity

Mechanism of Action
The biological activity of 2,2,2-Trifluoro-N-[2-(2-formyl-1,3-thiazol-4-yl)ethyl]acetamide is primarily attributed to its interaction with various biological targets. Thiazole derivatives are often associated with antimicrobial, anti-inflammatory, and anticancer properties. The trifluoromethyl group enhances lipophilicity and bioavailability, potentially increasing the compound's efficacy against targeted pathogens or cancer cells.

Antimicrobial Activity
Research indicates that compounds containing thiazole moieties exhibit significant antimicrobial activity. For instance, studies have shown that thiazole derivatives can inhibit the growth of various bacterial strains and fungi. The specific compound has not been extensively studied in published literature; however, its structural analogs demonstrate promising antimicrobial properties.

Case Studies

  • Antibacterial Properties
    A study examining thiazole derivatives demonstrated that modifications to the thiazole ring can enhance antibacterial activity against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli. These findings suggest that 2,2,2-Trifluoro-N-[2-(2-formyl-1,3-thiazol-4-yl)ethyl]acetamide may similarly possess antibacterial effects due to its structural characteristics.
  • Anticancer Activity
    Another relevant study focused on thiazole-containing compounds showed that they could induce apoptosis in cancer cell lines through the activation of caspases. While direct evidence for the specific compound's anticancer activity is limited, its structural framework aligns with known mechanisms of action for anticancer agents.

Research Findings

A summary of findings related to similar compounds can provide insights into the expected biological activities of 2,2,2-Trifluoro-N-[2-(2-formyl-1,3-thiazol-4-yl)ethyl]acetamide:

Compound Activity Reference
5-Nitrothiazole derivativesAntimicrobial
Thiazole-based compoundsAnticancer
Trifluoromethyl-substituted thiazolesEnhanced bioactivity

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